molecular formula C19H19N3O4S2 B2945395 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 308294-56-6

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2945395
CAS No.: 308294-56-6
M. Wt: 417.5
InChI Key: PAJDJBSHKRBIAQ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a compound with potential pharmacological applications, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 339.45 g/mol
  • CAS Number : 924099-53-6

The compound is believed to exert its biological effects primarily through modulation of survivin, an inhibitor of apoptosis protein (IAP) that plays a crucial role in cancer cell survival. Recent studies have indicated that derivatives of similar structures can induce apoptosis in cancer cells by downregulating survivin expression and promoting cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various human cancer cell lines to assess the efficacy of this compound. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
Prostate (PC-3)30Induction of apoptosis
Breast (MDA-MB-231)25Cell cycle arrest (G2/M phase)
Liver (HepG2)35Downregulation of survivin

Apoptosis Induction

In vitro studies utilizing Annexin V-FITC assays have demonstrated that treatment with the compound significantly increases early and late apoptotic cells, indicating its potential as an anti-cancer agent. Western blot analyses further support these findings by showing reduced levels of survivin and other IAP family proteins in treated cells.

Case Studies

  • Study on Prostate Cancer Cells :
    • A study evaluated the effects of the compound on PC-3 cells, revealing an IC50 value of 30 µM. The mechanism involved significant apoptosis induction and cell cycle arrest at the G2/M phase.
  • Breast Cancer Analysis :
    • In MDA-MB-231 cells, treatment led to a notable increase in pre-G1 apoptotic cells and a decrease in S phase cells, suggesting effective cell cycle modulation.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other compounds within the same class. For instance, related compounds such as 3-cyanopyridine derivatives have shown varying degrees of cytotoxicity against similar cancer cell lines.

Compound IC50 (µM) Target
N-(3-cyano-5,6-dihydro...)30Survivin
5c (related compound)25Survivin
5e (related compound)20Survivin

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c20-12-16-15-2-1-3-17(15)27-19(16)21-18(23)13-4-6-14(7-5-13)28(24,25)22-8-10-26-11-9-22/h4-7H,1-3,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJDJBSHKRBIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.